molecular formula C15H17NO3S2 B2797212 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2185589-85-7

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2797212
CAS No.: 2185589-85-7
M. Wt: 323.43
InChI Key: SWDSDNYQVURZDA-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-19-14-3-2-4-15(9-14)21(17,18)16-7-5-12(10-16)13-6-8-20-11-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDSDNYQVURZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3-methoxybenzenesulfonyl chloride and thiophene-3-carboxaldehyde. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and heteroaromatic thiophene ring are key sites for oxidation.

Oxidizing Agent Conditions Products Key Observations
KMnO₄Acidic (H₂SO₄), 80–100°CSulfone derivatives (via S-oxidation)Complete conversion in 6–8 hours.
H₂O₂Acetic acid, 50°CThiophene oxide intermediatesLimited regioselectivity observed.
OzoneCH₂Cl₂, –78°CCleavage of thiophene ringForms carbonyl-containing byproducts.

Oxidation primarily targets sulfur centers, with the sulfonyl group further oxidizing to sulfones under strong conditions. Thiophene ring oxidation is less common but achievable with ozone.

Reduction Reactions

Reductive modifications focus on the sulfonyl group and pyrrolidine nitrogen.

Reducing Agent Conditions Products Notes
LiAlH₄Anhydrous THF, refluxSulfide (R-S-R) derivativesRequires strict moisture control.
NaBH₄/CuCl₂MeOH, 25°CPartial reduction of sulfonyl groupYields sulfinic acid intermediates.
H₂/Pd-CEtOAc, 40 psi H₂Hydrogenolysis of C–S bondsForms desulfonylated pyrrolidine.

The sulfonyl group is selectively reduced to sulfides or sulfinic acids, while catalytic hydrogenation cleaves C–S bonds.

Substitution Reactions

Nucleophilic substitution occurs at the sulfonyl group and methoxyphenyl ring.

Nucleophile Conditions Products Efficiency
NH₃ (aq)DMF, 120°CSulfonamide analogsModerate yield (~55%).
Grignard reagentsTHF, 0°C to 25°CAlkylated sulfonyl derivativesRequires inert atmosphere.
NaN₃DMSO, 80°CAzide-functionalized compoundsHigh regioselectivity.

The sulfonyl group acts as an electrophilic center, enabling nucleophilic displacement with amines, organometallics, or azides.

Coupling Reactions

Cross-coupling reactions leverage the thiophene and methoxyphenyl moieties.

Catalyst System Conditions Products Yield
Pd(PPh₃)₄/K₂CO₃DMF/H₂O, 100°CBiaryl derivatives68–72%
Ni(COD)₂/DTBPToluene, 80°CThiophene-coupled polymersRequires ligand optimization .
CuI/L-prolineDMSO, 60°CUllmann-type C–N bondsLimited to electron-deficient arenes .

Palladium-catalyzed Suzuki couplings and nickel-mediated polymerizations are prominent for constructing extended π-systems .

Acid/Base-Mediated Rearrangements

The pyrrolidine ring undergoes ring-opening or expansion under acidic/basic conditions.

Reagent Conditions Products Mechanistic Insight
HCl (conc.)EtOH, refluxRing-opened amino sulfonic acidsProtonation at nitrogen initiates cleavage.
NaOMe/MeOH25°C, 12hMethoxy-substituted pyrrolidinesBase-induced epimerization observed.

Acidic conditions destabilize the pyrrolidine ring, while bases promote stereochemical rearrangements.

Photochemical Reactions

UV/visible light induces unique reactivity in the presence of photocatalysts.

Catalyst Wavelength Products Applications
Mes-Acr⁺/Co(dmgH)₂450 nm LEDC–H functionalized adductsUsed in late-stage diversification .
Ru(bpy)₃Cl₂365 nm UVCycloaddition productsForms strained ring systems .

Photoredox systems enable C–H activation and cycloadditions under mild conditions .

Key Research Findings

  • Catalytic Selectivity : Palladium catalysts favor cross-coupling at the thiophene ring over the methoxyphenyl group due to electronic effects .

  • Stability Concerns : The sulfonyl group hydrolyzes slowly in aqueous acidic media (t₁/₂ = 12h at pH 2).

  • Synthetic Utility : This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents .

For further experimental protocols, consult methodologies from peer-reviewed syntheses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrrolidine derivatives, including 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, against various bacterial strains. For instance, compounds derived from pyrrolidine have shown significant activity against Acinetobacter baumannii and Mycobacterium tuberculosis.

  • Case Study : A study by Poyraz et al. (2018) demonstrated that certain pyrrolidine derivatives exhibited four times higher activity against A. baumannii compared to the reference antibiotic ampicillin, indicating the potential of these compounds in treating resistant infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : Dobrova et al. (2016) synthesized nickel(II) and copper(II) complexes of pyrrolidine thiosemicarbazone hybrids, which displayed potent anticancer activity against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). The copper complex was found to be significantly more potent than cisplatin, a common chemotherapeutic agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various diseases.

  • Case Study : Martinez-Bailen et al. (2020) reported that multimeric pyrrolidine iminosugars could act as inhibitors of human β-glucocerebrosidase, showing promise for enhancing enzyme activity in Fabry disease patients .

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can be compared with other similar compounds, such as:

    1-((3-Methoxyphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: This compound has a furan ring instead of a thiophene ring, which can lead to different chemical and biological properties.

    1-((3-Methoxyphenyl)sulfonyl)-3-(pyridin-3-yl)pyrrolidine: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Biological Activity

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyphenyl sulfonyl group and a thiophene moiety. The presence of these functional groups is believed to contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

2. Antimicrobial Properties
Compounds with similar structural features have demonstrated notable antimicrobial activity against a range of pathogens. The sulfonamide group is particularly recognized for enhancing the antibacterial efficacy of organic molecules, making it a target for developing new antibiotics .

3. Anti-inflammatory Effects
Pyrrolidine derivatives have been explored for their anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been documented, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling cascades that lead to apoptosis or reduced inflammation.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cells, leading to cell death in cancerous tissues while sparing normal cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Study : A study involving pyrrolidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Research on sulfonamide-containing compounds revealed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
  • Anti-inflammatory Research : In vitro studies showed that compounds similar to this compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, underscoring their potential as anti-inflammatory agents .

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction via kinase inhibition
AntimicrobialEnzyme inhibition affecting bacterial growth
Anti-inflammatoryCytokine modulation

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